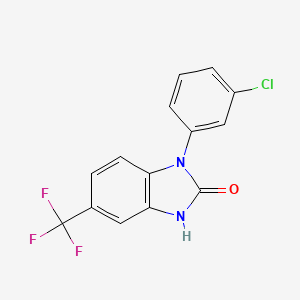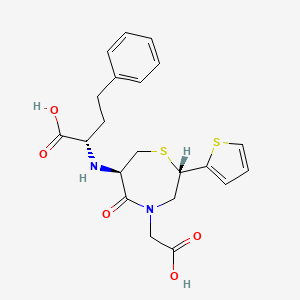
替莫卡普利拉特
概述
描述
替莫卡普利拉是替莫卡普利的活性代谢产物,是一种血管紧张素转化酶抑制剂。它主要用于治疗高血压和充血性心力衰竭。 替莫卡普利拉以其抑制肾素-血管紧张素系统的能力而闻名,该系统在调节血压和体液平衡中起着至关重要的作用 .
科学研究应用
替莫卡普利拉具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究血管紧张素转化酶抑制的机制。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 用于临床研究以开发治疗高血压和心力衰竭的新疗法。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
替莫卡普利拉通过抑制血管紧张素转化酶发挥作用,该酶负责将血管紧张素 I 转化为血管紧张素 II。血管紧张素 II 是一种强效的血管收缩剂,会升高血压。通过抑制这种酶,替莫卡普利拉降低了血管紧张素 II 的水平,从而导致血管舒张和血压降低。 分子靶标包括血管紧张素转化酶和参与血压调节的各种信号通路 .
未来方向
The intestinal absorption mechanism of temocapril, an ester-type prodrug of temocaprilat, was evaluated using Caco-2 cell monolayers with or without active carboxylesterase (CES)-mediated hydrolysis . The inhibition of CES-mediated hydrolysis was achieved by pretreatment of the monolayers with bis- p -nitrophenyl phosphate (BNPP), which inhibited 94% of the total hydrolysis of temocapril in the Caco-2 cells . The remaining 6% hydrolysis was due to the presence of serine esterases, other than CES, on the cell membranes .
生化分析
Biochemical Properties
Temocaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This inhibition is more potent than that of enalaprilat on ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is three times that of enalaprilat .
Cellular Effects
Temocaprilat has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . It also improves reactive hyperemia in patients with essential hypertension . In addition, it has been found to inhibit high glucose-mediated suppression of human aortic endothelial cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Temocaprilat involves the inhibition of ACE, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and mild natriuresis without affecting heart rate or cardiac output .
Temporal Effects in Laboratory Settings
Temocaprilat shows a half-life of 13.1 hours in patients with normal liver function . This suggests that the effects of Temocaprilat are sustained over a significant period of time.
Metabolic Pathways
Temocaprilat is involved in the renin-angiotensin system, where it inhibits the conversion of angiotensin I to angiotensin II by ACE . This results in decreased vasoconstriction and sodium retention, thereby lowering blood pressure .
Transport and Distribution
Temocaprilat is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma . It is eliminated primarily through the liver and kidneys .
准备方法
合成路线和反应条件
替莫卡普利拉由其前药替莫卡普利合成。合成涉及通过水解将替莫卡普利转化为替莫卡普利拉。 反应条件通常包括水性介质和合适的催化剂以促进水解过程 .
工业生产方法
替莫卡普利拉的工业生产涉及大规模合成替莫卡普利,然后将其转化为替莫卡普利拉。该工艺经过优化,以确保最终产品的产率和纯度高。 生产方法旨在具有成本效益和环境友好性 .
化学反应分析
反应类型
替莫卡普利拉会发生各种化学反应,包括:
氧化: 替莫卡普利拉在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将替莫卡普利拉转化为还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,替莫卡普利拉的氧化会导致形成具有改变的药理特性的氧化衍生物 .
相似化合物的比较
类似化合物
依那普利拉: 另一种具有类似药理特性的血管紧张素转化酶抑制剂。
赖诺普利: 一种长效的血管紧张素转化酶抑制剂,用于治疗高血压和心力衰竭。
雷米普利拉: 雷米普利的活性代谢产物,以其强大的血管紧张素转化酶抑制而闻名.
替莫卡普利拉的独特性
替莫卡普利拉的独特性在于其起效快,与其他抑制剂相比,血管血管紧张素转化酶的结合更紧密。 它还具有良好的药代动力学特征,使其适合用于肾功能不全的患者 .
属性
IUPAC Name |
(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWEOXAPZXAFB-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891350 | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-53-9 | |
| Record name | Temocaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMOCAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Temocaprilat exert its antihypertensive effect?
A1: Temocaprilat competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion, ultimately resulting in reduced blood pressure. []
Q2: Beyond blood pressure regulation, what other cellular effects does Temocaprilat exhibit?
A2: Temocaprilat has shown promising effects in various cellular processes. It can:
- Prevent high glucose-mediated suppression of human aortic endothelial cell proliferation, potentially by suppressing protein kinase C, interacting with bradykinin B2 receptors, and reducing oxidative stress. []
- Protect endothelial cells against oxysterol-induced apoptosis by increasing nitric oxide production via the bradykinin pathway. []
- Improve insulin resistance in diabetic mice, possibly by enhancing glucose uptake in skeletal muscle through activation of the bradykinin-nitric oxide system and subsequent glucose transporter 4 (GLUT4) translocation. []
Q3: Is there evidence suggesting a role for Temocaprilat in modulating matrix metalloproteinase-2 (MMP-2) activity?
A3: Yes, research suggests that Temocaprilat can bind to the active center of MMP-2, potentially inhibiting its activity. [] This inhibition was observed in peritoneal effluents, suggesting a possible role for Temocaprilat in preventing peritoneal injury caused by peritoneal dialysis. []
Q4: How is Temocaprilat metabolized and eliminated from the body?
A4: Unlike many other ACE inhibitors primarily excreted by the kidneys, Temocaprilat exhibits dual elimination pathways, being excreted in both bile and urine. [, ] This characteristic makes it a viable treatment option for patients with renal impairment, as its clearance is less affected by reduced kidney function. []
Q5: Does age influence the pharmacokinetics of Temocaprilat?
A5: Studies indicate that while elderly patients may exhibit some differences in the pharmacokinetic parameters of Temocaprilat, these differences are not significant enough to warrant dose adjustments. []
Q6: How does the route of administration affect Temocapril absorption and metabolism?
A6: Research using a rat intestinal perfusion model demonstrated that Temocapril is most readily absorbed in the proximal intestine after meals. [] This enhanced absorption is attributed to factors such as prolonged gastric emptying time, lower intraluminal pH due to bile acid secretion, and interaction with intestinal serine esterases. []
Q7: What is the role of transporters in the distribution and elimination of Temocaprilat?
A7: Temocaprilat utilizes various transporter proteins for its distribution and elimination. Notably:
- Hepatic uptake: Primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1, although other transporters might be involved. [, ]
- Biliary excretion: Predominantly facilitated by the canalicular multispecific organic anion transporter (cMOAT). [, ]
- Renal uptake: Rat organic anion transporter 1 (rOat1) and rOat3 contribute to the renal uptake of Temocaprilat. []
Q8: Are there any known drug interactions associated with Temocaprilat transport?
A8: Yes, research indicates potential drug interactions related to Temocaprilat transport:
- Competition for transporters: Temocaprilat may compete with other drugs for transport via OATPs and cMOAT, potentially affecting the pharmacokinetics of co-administered medications. [, ]
- Species differences: Significant species differences exist in the transport activity of cMOAT, influencing the biliary excretion rate of Temocaprilat across various animal models. [] This difference highlights the importance of considering species-specific transport mechanisms when extrapolating preclinical data to humans.
Q9: How stable is Temocapril in the presence of magnesium oxide, commonly used in simple suspension formulations?
A10: Studies have shown that magnesium oxide can significantly degrade Temocapril in simple suspension formulations, particularly in hot water. [] This degradation is thought to be due to magnesium oxide acting as a catalyst in the hydrolysis of the ester bond in Temocapril, leading to the formation of Temocaprilat. [] This interaction highlights a potential incompatibility issue and the need for alternative formulations or laxatives when co-administering Temocapril and magnesium oxide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


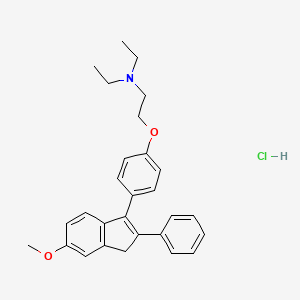
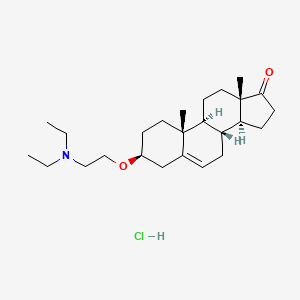

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
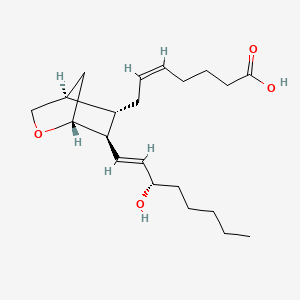
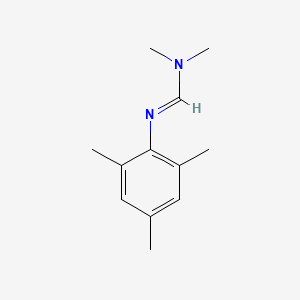
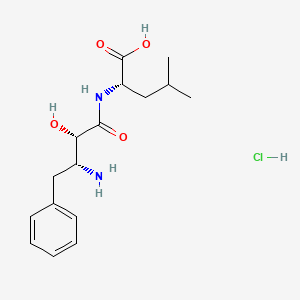
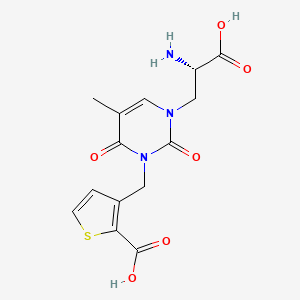
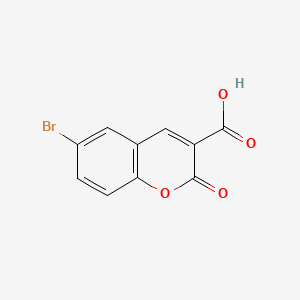

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
